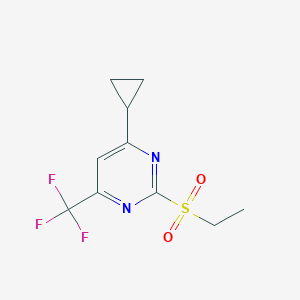

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's International Union of Pure and Applied Chemistry name precisely describes the substitution pattern on the pyrimidine ring system, with the cyclopropyl group at position 4, the ethylsulfonyl substituent at position 2, and the trifluoromethyl group at position 6. This naming convention reflects the priority rules established for pyrimidine derivatives, where nitrogen atoms are assigned the lowest possible numbers in the heterocyclic ring system.

The molecular formula C₁₀H₁₁F₃N₂O₂S represents a molecular weight of 280.27 grams per mole, indicating a relatively compact structure with significant heteroatom content. The Chemical Abstracts Service registry number 832737-29-8 provides unique identification for database searches and regulatory documentation. The compound's canonical Simplified Molecular Input Line Entry System representation CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 encodes the complete connectivity information in a linear format suitable for computational applications.

The International Chemical Identifier string InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3 provides a standardized representation that enables unambiguous identification across different chemical databases. The corresponding International Chemical Identifier Key FIEUVTARHGRRPQ-UHFFFAOYSA-N serves as a compressed hash of the full International Chemical Identifier, facilitating rapid database searches while maintaining structural specificity. These systematic identifiers collectively establish a comprehensive framework for the unambiguous identification and classification of this pyrimidine derivative within the broader context of heterocyclic chemistry.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |

| Molecular Formula | C₁₀H₁₁F₃N₂O₂S |

| Molecular Weight | 280.27 g/mol |

| Chemical Abstracts Service Number | 832737-29-8 |

| International Chemical Identifier Key | FIEUVTARHGRRPQ-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis represents the gold standard for determining the three-dimensional structure of small molecules, providing atomic-level detail about bond lengths, bond angles, and intermolecular interactions. X-ray crystallography techniques enable the precise determination of molecular geometry through the analysis of diffraction patterns generated when X-rays interact with crystalline samples. The method exploits the fact that X-ray wavelengths are comparable to interatomic distances, allowing for the reconstruction of electron density maps that reveal atomic positions with sub-angstrom precision.

For pyrimidine derivatives like this compound, crystallographic studies would provide critical information about the planarity of the pyrimidine ring system and the spatial orientation of substituents. The cyclopropyl group, being a highly strained three-membered ring, introduces significant steric effects that influence the overall molecular conformation. The ethylsulfonyl substituent adds another layer of conformational complexity, as the sulfur-oxygen bonds and the ethyl chain can adopt multiple orientations relative to the pyrimidine plane.

The trifluoromethyl group presents particular crystallographic interest due to its unique electronic properties and high electronegativity. This substituent significantly affects the electron density distribution within the molecule and influences intermolecular packing arrangements in the crystal lattice. Crystal structure determination would reveal how these diverse functional groups arrange themselves in three-dimensional space to minimize steric clashes while optimizing favorable interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

Modern crystallographic techniques employ area detectors and sophisticated data collection strategies to capture high-resolution diffraction data. The process typically involves mounting single crystals in controlled environments, often at reduced temperatures to minimize thermal motion and improve data quality. For this particular compound, the presence of multiple heteroatoms and the trifluoromethyl group would provide strong scattering contrast, facilitating accurate structure determination and refinement to low residual factors.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through the analysis of nuclear spin interactions. Proton Nuclear Magnetic Resonance data for this compound reveals characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom. The aromatic proton of the pyrimidine ring appears as a singlet at δ 7.66 parts per million, indicating its isolation between two nitrogen atoms and the significant deshielding effect of the aromatic system.

The ethylsulfonyl substituent generates a distinctive splitting pattern in the proton Nuclear Magnetic Resonance spectrum. The methylene protons adjacent to sulfur appear as a quartet at δ 3.58 parts per million due to coupling with the terminal methyl group, while the methyl protons manifest as a triplet in the region δ 1.30-1.54 parts per million. This coupling pattern confirms the presence of an intact ethyl group and provides evidence for the sulfonyl linkage to the pyrimidine ring system.

The cyclopropyl substituent produces characteristic Nuclear Magnetic Resonance signals that reflect the unique geometry of the three-membered ring. The cyclopropyl proton appears as a complex multiplet between δ 2.11-2.36 parts per million, while the methylene protons of the cyclopropyl ring contribute to the multipicity observed in the δ 1.30-1.54 parts per million region. The chemical shifts and coupling patterns of these protons are diagnostic for the presence of a cyclopropyl group and confirm its attachment to the pyrimidine core.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Liquid Chromatography-Mass Spectrometry data shows the molecular ion peak at mass-to-charge ratio 281 corresponding to the protonated molecular ion [M + H]⁺, confirming the expected molecular weight of 280.27. The observation of this molecular ion peak validates the structural assignment and provides confidence in the synthetic preparation of the target compound.

| Spectroscopic Parameter | Value | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 7.66 (s, 1H) | Pyrimidine aromatic proton |

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 3.58 (q, 2H) | Ethylsulfonyl methylene |

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 2.11-2.36 (m, 1H) | Cyclopropyl proton |

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 1.30-1.54 (m, 7H) | Cyclopropyl and ethyl methyl groups |

| Liquid Chromatography-Mass Spectrometry (mass-to-charge ratio) | 281 [M + H]⁺ | Molecular ion |

Computational Chemistry Approaches for Molecular Modeling

Computational chemistry methods provide powerful tools for understanding the electronic structure, geometry optimization, and property prediction of this compound. Density Functional Theory represents the most widely used quantum mechanical approach for studying organic molecules of this size, offering an excellent balance between computational efficiency and accuracy. This method treats the molecular system by focusing on electron density rather than individual electron wavefunctions, making it computationally tractable for molecules containing multiple heteroatoms and complex substituents.

The application of Density Functional Theory to this pyrimidine derivative would involve geometry optimization calculations to determine the most stable molecular conformation. The presence of the cyclopropyl group introduces significant ring strain that must be accurately captured by the computational method. The ethylsulfonyl substituent adds conformational flexibility through rotation around single bonds, requiring systematic exploration of the potential energy surface to identify global and local minima.

Molecular mechanics approaches using parameterized force fields offer complementary insights into conformational behavior and intermolecular interactions. These methods employ classical mechanics principles to describe atomic interactions through bond stretching, angle bending, torsional rotation, and non-bonded forces. For pyrimidine derivatives, specialized force field parameters have been developed that accurately reproduce experimental geometries and energies while enabling computational studies of much larger systems than feasible with quantum mechanical methods.

Advanced computational techniques such as molecular dynamics simulations can provide insights into the temporal evolution of molecular conformations and the effects of thermal motion on structural properties. These simulations employ Newton's equations of motion to propagate atomic positions over time, revealing dynamic aspects of molecular behavior that complement static quantum mechanical calculations. For this compound, molecular dynamics studies could elucidate the flexibility of the ethyl chain, the conformational preferences of the cyclopropyl group, and the influence of intermolecular interactions on overall molecular behavior.

Properties

IUPAC Name |

4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEUVTARHGRRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182899 | |

| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-29-8 | |

| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor and introduce the cyclopropyl, ethylsulfonyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while nucleophilic substitution of the trifluoromethyl group can lead to various substituted pyrimidines.

Scientific Research Applications

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The cyclopropyl group may contribute to the compound’s stability and overall bioactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

- Key Differences : Replacing the ethylsulfonyl group with methylthio reduces molecular weight by 82.06 g/mol and alters electronic properties. The methylthio group (electron-donating) increases nucleophilicity compared to the sulfonyl group (electron-withdrawing) .

- Applications : The lower molecular weight and thioether functionality may favor membrane permeability in drug design.

4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine

- Despite sharing the same molecular formula as the target compound, its bioactivity profile likely differs due to substituent positioning .

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine

- The chloro group also serves as a leaving group in nucleophilic substitution reactions .

Research Findings and Implications

- Electronic Effects : Ethylsulfonyl and trifluoromethyl groups synergistically enhance electrophilicity, making the target compound a candidate for covalent inhibitor design.

- Lipophilicity : Trifluoromethyl and cyclopropyl groups contribute to higher logP values compared to methylthio or piperazinyl analogs, favoring blood-brain barrier penetration .

- Synthetic Accessibility : The discontinued status of the target compound contrasts with the commercial availability of its methylthio analog, suggesting scalability challenges in sulfonyl-group incorporation.

Biological Activity

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS No. 832737-29-8) is a synthetic compound belonging to the pyrimidine family, characterized by a unique combination of functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 280.27 g/mol. Its structure includes:

- Cyclopropyl group : Contributes to the compound's stability and lipophilicity.

- Ethylsulfonyl group : Enhances the compound's solubility and bioactivity.

- Trifluoromethyl group : Imparts unique electronic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The functional groups attached to the pyrimidine ring enhance binding affinity, making it a candidate for various therapeutic applications, particularly in cancer treatment. The ethylsulfonyl and trifluoromethyl groups are critical in modulating the compound's reactivity and specificity towards biological targets.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported significant cytotoxicity against MCF7 cells, which express mutant PI3K, at concentrations as low as 125 nM. The compound was shown to inhibit key signaling pathways involved in cell growth and survival, including the PI3K-Akt-mTOR pathway, leading to increased apoptosis and autophagy in treated cells .

Table 1: Cytotoxicity Data

| Compound | Cell Line | Concentration (nM) | Effect |

|---|---|---|---|

| This compound | MCF7 | 125–250 | Inhibition of Akt/mTOR phosphorylation |

| MDA-MB-231 | >500 | Moderate cytotoxicity | |

| Non-cancerous | >1000 | Minimal effect |

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound in tumor models. Notably, it demonstrated a marked reduction in tumor growth in colorectal cancer models, with observed inhibition of cell proliferation and induction of apoptosis .

Case Studies

- Case Study on Tumor Growth Inhibition : A recent study evaluated the effects of this compound on colorectal tumors in mice. Results indicated a significant decrease in tumor volume compared to control groups, suggesting its potential as an anti-cancer agent.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its activity. It was found that treatment with this compound led to increased production of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrimidine derivatives:

| Compound Name | Activity Type | Key Features |

|---|---|---|

| 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine | Anticancer | Lacks ethylsulfonyl group |

| Ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine | Moderate cytotoxicity | Similar structure but different functionalization |

The presence of the ethylsulfonyl group in our compound significantly enhances its reactivity and biological activity compared to other derivatives lacking this feature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrimidine precursors. For example, trifluoromethyl and sulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates. Reaction optimization should focus on temperature control (e.g., 80–120°C for cyclopropane ring formation) and catalyst selection (e.g., Pd-mediated cross-coupling for aryl group introduction). Solvent polarity (e.g., DMF or THF) significantly impacts yield due to the compound’s hydrophobic cyclopropyl group .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm the cyclopropyl ring geometry and sulfonyl group orientation (bond angles and torsion angles) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to analyze electronic effects of the trifluoromethyl group (e.g., ¹⁹F NMR chemical shifts near -60 ppm) and cyclopropyl ring strain .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, particularly for the ethylsulfonyl moiety .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (likely >200°C due to the sulfonyl group’s thermal resilience) .

- HPLC monitoring under acidic/basic conditions (e.g., pH 2–12) to detect hydrolysis of the sulfonyl or trifluoromethyl groups. The cyclopropyl ring may exhibit strain-induced reactivity in strongly acidic media .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and ethylsulfonyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is electron-withdrawing, which can deactivate the pyrimidine ring toward electrophilic substitution but enhance nucleophilic aromatic substitution at specific positions. The ethylsulfonyl group acts as a directing group in metal-catalyzed reactions (e.g., Suzuki coupling). Computational studies (DFT) can map charge distribution and predict regioselectivity .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : If inconsistent bioactivity is observed (e.g., variable IC₅₀ values in enzyme assays):

- Perform crystallographic docking studies to evaluate binding mode variations caused by cyclopropyl ring conformation .

- Use metabolite profiling (LC-MS) to identify degradation products that may interfere with assays .

- Validate results across multiple cell lines or enzyme isoforms to rule out target-specific anomalies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular dynamics simulations can model the compound’s flexibility, particularly the cyclopropyl ring’s restricted rotation, to assess fit within binding pockets .

- QSAR models incorporating substituent parameters (e.g., Hammett σ for the trifluoromethyl group) can correlate structural features with activity .

Q. What experimental designs are optimal for studying the compound’s role in photo-induced reactions?

- Methodological Answer :

- Use UV-Vis spectroscopy to identify absorption bands (e.g., π→π* transitions in the pyrimidine ring near 270 nm) and assess photostability .

- Pair with EPR spectroscopy to detect radical intermediates formed under UV irradiation, particularly from the sulfonyl group .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact, as sulfonyl compounds may irritate mucous membranes .

- Store in airtight containers under inert gas (N₂ or Ar) to prevent moisture-induced degradation .

- Dispose of waste via neutralization (e.g., with dilute NaOH) followed by incineration by licensed facilities .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts, particularly for the NH protons in the pyrimidine ring .

- Validate purity via HPLC-DAD to rule out impurities causing split peaks or shifted signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.